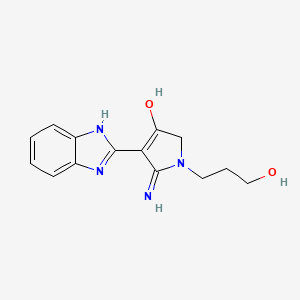![molecular formula C16H17N5O3 B12137212 [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137212.png)
[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-ヒドロキシエチル)-2-イミノ-10-メチル-5-オキソ(1,6-ジヒドロピリジノ[2,3-d]ピリジノ[1,2-a]ピリミジン-3-イル)]-N-メチルカルボキサミドは、複雑な複素環式化合物です。この化合物は、複数の縮合環と官能基を含むユニークな構造で注目されています。
準備方法
合成経路と反応条件
[1-(2-ヒドロキシエチル)-2-イミノ-10-メチル-5-オキソ(1,6-ジヒドロピリジノ[2,3-d]ピリジノ[1,2-a]ピリミジン-3-イル)]-N-メチルカルボキサミドの合成は、通常、複数段階の反応を伴います。 一般的なアプローチの1つは、穏やかな条件下でのアミドニトリルの環化であり、これはさまざまな官能基の包含を可能にします 。 反応条件には、ニッケル触媒によるニトリルへの付加、それに続くプロト脱金属化、互変異性化、脱水環化が含まれることがよくあります .
工業的生産方法
この化合物の工業的生産方法は、文献ではあまりよく記載されていません。 収量と純度を最適化するための反応条件などの大規模有機合成の一般的な原理は、適用される可能性があります。 これには、連続フロー反応器や高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
[1-(2-ヒドロキシエチル)-2-イミノ-10-メチル-5-オキソ(1,6-ジヒドロピリジノ[2,3-d]ピリジノ[1,2-a]ピリミジン-3-イル)]-N-メチルカルボキサミドは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: これは、化合物内の特定の官能基を還元するために使用できます。
置換: この反応は、1つの官能基を別の官能基と置換することができ、化合物の特性が変わる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 反応条件は、通常、目的の変換を確実に行うために、制御された温度とpHレベルを伴います。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元によりアミン誘導体が生成される可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用されます。 そのユニークな構造により、新しい化学反応とメカニズムを探求することができます。
生物学
医学
医学において、この化合物は、その潜在的な治療特性について調査されています。 特定の分子標的と相互作用する能力により、創薬の候補になります。
工業
工業において、この化合物は、高度なポリマーや触媒など、ユニークな特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
作用機序
[1-(2-ヒドロキシエチル)-2-イミノ-10-メチル-5-オキソ(1,6-ジヒドロピリジノ[2,3-d]ピリジノ[1,2-a]ピリミジン-3-イル)]-N-メチルカルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。 これらの相互作用は、さまざまな生化学的経路を調節し、化合物の観察された効果につながります。 関与する正確な分子標的と経路はまだ調査中です。
類似の化合物との比較
類似の化合物
類似の化合物には、イミダゾールやピリミジンなど、縮合環構造を持つ他の複素環式分子が含まれます .
独自性
[1-(2-ヒドロキシエチル)-2-イミノ-10-メチル-5-オキソ(1,6-ジヒドロピリジノ[2,3-d]ピリジノ[1,2-a]ピリミジン-3-イル)]-N-メチルカルボキサミドを際立たせているのは、官能基と縮合環の特定の配置であり、これはユニークな化学的および生物学的特性を与えます。
この詳細な記事は、[1-(2-ヒドロキシエチル)-2-イミノ-10-メチル-5-オキソ(1,6-ジヒドロピリジノ[2,3-d]ピリジノ[1,2-a]ピリミジン-3-イル)]-N-メチルカルボキサミドの包括的な概要を提供し、その合成、反応、用途、作用機序、および類似の化合物との比較を網羅しています。
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring structures, such as imidazoles and pyrimidines .
Uniqueness
What sets [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide apart is its specific arrangement of functional groups and fused rings, which confer unique chemical and biological properties.
This detailed article provides a comprehensive overview of [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H17N5O3 |
|---|---|
分子量 |
327.34 g/mol |
IUPAC名 |
7-(2-hydroxyethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C16H17N5O3/c1-9-4-3-5-21-13(9)19-14-11(16(21)24)8-10(15(23)18-2)12(17)20(14)6-7-22/h3-5,8,17,22H,6-7H2,1-2H3,(H,18,23) |
InChIキー |
DUDWJZFNEXGVHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137138.png)
![3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12137141.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137144.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137146.png)
![(5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137149.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137153.png)
![1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12137161.png)
![N-(3-acetylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12137170.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137175.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12137181.png)
![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12137183.png)
![3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12137196.png)

![1-Butyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B12137211.png)
